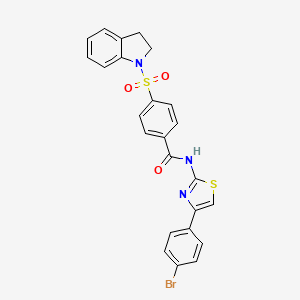

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18BrN3O3S2/c25-19-9-5-16(6-10-19)21-15-32-24(26-21)27-23(29)18-7-11-20(12-8-18)33(30,31)28-14-13-17-3-1-2-4-22(17)28/h1-12,15H,13-14H2,(H,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJTDCBVGPKKDOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

540.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thioamide under acidic conditions to form 4-(4-bromophenyl)thiazole.

Sulfonylation: The thiazole derivative is then subjected to sulfonylation using chlorosulfonic acid to introduce the sulfonyl group.

Coupling with Indoline: The sulfonylated thiazole is then coupled with indoline in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves several chemical reactions. The following steps outline a generalized synthetic pathway:

- Formation of Thiazole Derivative : The compound starts with the synthesis of a thiazole derivative using p-bromoacetophenone and thiourea, followed by the introduction of a chloroacetamide group.

- Coupling Reaction : The thiazole derivative is then coupled with an indoline derivative through a sulfonamide linkage, creating the final product.

The structural verification of the synthesized compound is performed using various techniques such as NMR, IR spectroscopy, and elemental analysis.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide exhibit promising antimicrobial properties. For instance, compounds synthesized from this framework have shown efficacy against both Gram-positive and Gram-negative bacteria as well as fungal strains.

In vitro testing utilizing methods like the turbidimetric method indicated that several derivatives possess antimicrobial activities comparable to standard antibiotics such as norfloxacin and antifungals like fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The Sulforhodamine B assay has been employed to assess cytotoxicity, revealing that certain derivatives exhibit significant antiproliferative effects.

For example, specific compounds derived from N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide were found to be more effective than standard chemotherapeutics like 5-fluorouracil . Molecular docking studies further elucidated the binding interactions between these compounds and target proteins, indicating favorable docking scores and suggesting mechanisms for their anticancer activity.

Study 1: Antimicrobial Efficacy

A study focused on synthesizing a series of thiazole derivatives demonstrated that compounds featuring the N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide structure exhibited potent antibacterial activity against resistant strains. The results indicated that these compounds could serve as lead candidates for developing new antimicrobial agents .

Study 2: Anticancer Properties

Another investigation assessed the anticancer effects of various derivatives on MCF7 cells. The findings revealed that certain modifications to the indoline moiety significantly enhanced cytotoxicity. This study highlighted the importance of structural optimization in improving therapeutic efficacy against cancer cells .

Mechanism of Action

The mechanism of action of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The thiazole ring and the sulfonyl group are key functional groups that interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N-(4-(4-chlorophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

- N-(4-(4-fluorophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

- N-(4-(4-methylphenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide

Uniqueness

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets.

Biological Activity

N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, an indoline moiety, and a sulfonamide group, which are all known for their diverse pharmacological properties. This article presents a detailed overview of the biological activity of this compound, including its synthesis, molecular modeling, and various biological evaluations.

Synthesis

The synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of Indoline Sulfonyl Chloride : Indoline is reacted with chlorosulfonic acid to yield indoline sulfonyl chloride.

- Synthesis of Thiazole Derivative : The thiazole ring can be constructed via a Hantzsch thiazole synthesis.

- Coupling Reactions : The bromophenyl group is introduced through coupling reactions such as Suzuki coupling.

- Final Assembly : The final compound is formed by reacting the indoline sulfonyl chloride with the thiazole derivative.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazole, including N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial strains (both Gram-positive and Gram-negative) and fungal species. The findings indicated promising activity against several pathogens, suggesting that the thiazole nucleus plays a crucial role in antimicrobial efficacy by disrupting lipid biosynthesis in bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In studies involving estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), certain derivatives showed potent cytotoxic effects. The Sulforhodamine B (SRB) assay revealed that specific compounds within this class were particularly effective at inhibiting cancer cell proliferation . Molecular docking studies further supported these findings by illustrating favorable binding interactions between the compounds and target proteins involved in cancer progression.

The biological activities of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide can be attributed to its structural components:

- Thiazole Ring : Known for its anti-inflammatory, antibacterial, antifungal, and anticancer properties.

- Indoline Moiety : Contributes to the overall stability and bioactivity through its ability to interact with various biological targets.

Molecular docking studies have indicated that the compound binds effectively to active sites of relevant enzymes and receptors, which may elucidate its mechanism of action .

Case Studies

Several case studies highlight the efficacy of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide:

- Antimicrobial Screening : In vitro tests showed that derivatives exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents.

- Cytotoxicity Assays : Compounds derived from this structure were tested against various cancer cell lines, with some showing IC50 values in the low micromolar range, highlighting their potential as anticancer drugs.

Comparative Analysis

A comparison of N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide with similar compounds reveals distinct differences in biological activity due to variations in substituents on the thiazole and indoline rings.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide | Structure | Antimicrobial, Anticancer |

| 4-(indolin-1-ylsulfonyl)-N-(4-(phenyl)thiazol-2-yl)benzamide | Similar but lacks bromine | Reduced activity |

| 4-(indolin-1-ysulfonyl)-N-(4-(iodophenyl)thiazol-2-yl)benzamide | Contains iodine | Enhanced reactivity |

Q & A

Q. What are the key synthetic pathways for N-(4-(4-bromophenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide?

The synthesis typically involves:

- Thiazole ring formation : Coupling 4-bromophenyl derivatives with thiourea or thioamide precursors under reflux conditions .

- Sulfonylation : Introducing the indolin-1-ylsulfonyl group via reaction with sulfonyl chlorides in anhydrous solvents (e.g., DCM) using bases like triethylamine .

- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) to isolate the compound .

Example Conditions :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Thiazole formation | 4-bromophenylacetamide, thiourea, EtOH, Δ | 65-78% | |

| Sulfonylation | Indoline-1-sulfonyl chloride, DCM, Et₃N, 0°C | 44-60% |

Q. How is the compound characterized after synthesis?

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks (e.g., thiazole C-H at δ 7.2–8.1 ppm, sulfonyl S=O at ~1300 cm⁻¹ in IR) .

- Mass Spectrometry : HRMS validates molecular weight (e.g., [M+H]⁺ at m/z 471.4) .

- Melting Point : Determined via capillary method (e.g., 204–206°C) to assess purity .

Q. What are the primary biological targets of this compound?

- Enzyme inhibition : Targets include aminoacyl-tRNA synthetases (AARS) in microbial pathogens, disrupting protein synthesis .

- Receptor binding : The thiazole and sulfonamide groups may interact with kinase or GPCR targets, requiring SPR or fluorescence polarization assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require strict temperature control (e.g., 60–80°C) .

- Catalysis : Use Pd/C or Cs₂CO₃ for Suzuki-Miyaura coupling of bromophenyl intermediates .

- Workup : Acid-base extraction removes unreacted sulfonyl chlorides, improving purity .

Q. What computational methods predict binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with AARS or kinases, using PDB structures (e.g., 3TUU for AARS) .

- QSAR models : Correlate substituent electronegativity (e.g., bromine) with IC₅₀ values from enzymatic assays .

Q. How can contradictions in biological activity data be resolved?

- Orthogonal assays : Validate antimicrobial activity via both MIC (broth dilution) and disk diffusion to confirm potency .

- Meta-analysis : Compare data across studies using standardized units (e.g., µM vs. µg/mL) and adjust for assay variability (e.g., cell line differences) .

Q. Which structural modifications enhance anticancer potency?

- Electron-withdrawing groups : Adding trifluoromethyl (-CF₃) to the benzamide increases lipophilicity and target affinity .

- Heterocycle substitution : Replacing indoline with morpholine improves solubility and metabolic stability .

Q. What advanced analytical techniques validate structural integrity?

- X-ray crystallography : SHELXL refines crystal structures to confirm bond angles and stereochemistry .

- 2D NMR : COSY and HSQC resolve overlapping signals in complex aromatic regions .

Q. How does target selectivity compare to analogs?

- Selectivity profiling : Compare IC₅₀ against related enzymes (e.g., AARS vs. kinases) using panel screening .

- Structural analogs : Replace 4-bromophenyl with 4-fluorophenyl; reduced halogen size decreases microbial potency but improves mammalian cell tolerance .

Q. What strategies mitigate off-target effects in cellular assays?

- Proteome profiling : Use affinity chromatography-mass spectrometry to identify non-target protein binders .

- Dose titration : Optimize concentrations below cytotoxic thresholds (e.g., <10 µM) via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.